molecular formula C22H25N5O3S2 B11625314 3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(4-morpholinyl)propyl]amino}-4H-pyrido[1,2-A]pyrimidin-4-one

3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(4-morpholinyl)propyl]amino}-4H-pyrido[1,2-A]pyrimidin-4-one

Cat. No.: B11625314
M. Wt: 471.6 g/mol
InChI Key: GBQNZQNGOQJGOH-ICFOKQHNSA-N
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Description

This compound is a heterocyclic derivative featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring system. Key structural elements include:

  • A Z-configuration at the methylidene bridge linking the thiazolidinone and pyridopyrimidinone moieties.
  • A 3-(4-morpholinyl)propylamino group at position 2, which enhances solubility and modulates pharmacokinetics .

Properties

Molecular Formula

C22H25N5O3S2

Molecular Weight

471.6 g/mol

IUPAC Name

(5Z)-5-[[2-(3-morpholin-4-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H25N5O3S2/c1-2-8-27-21(29)17(32-22(27)31)15-16-19(23-7-5-9-25-11-13-30-14-12-25)24-18-6-3-4-10-26(18)20(16)28/h2-4,6,10,15,23H,1,5,7-9,11-14H2/b17-15-

InChI Key

GBQNZQNGOQJGOH-ICFOKQHNSA-N

Isomeric SMILES

C=CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCCN4CCOCC4)/SC1=S

Canonical SMILES

C=CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCCN4CCOCC4)SC1=S

Origin of Product

United States

Biological Activity

The compound 3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(4-morpholinyl)propyl]amino}-4H-pyrido[1,2-A]pyrimidin-4-one is a novel synthetic molecule that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and potential therapeutic applications.

Structural Overview

The compound features a complex structure that includes a thiazolidinone moiety, which is known for its biological significance. The molecular formula is C17H16N4O2S2C_{17}H_{16}N_{4}O_{2}S_{2} with a molecular weight of approximately 386.498 g/mol. The structural components contribute to its pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of this compound against various bacterial strains. In a comparative analysis, it exhibited significant antibacterial activity exceeding that of standard antibiotics such as ampicillin and streptomycin. The Minimum Inhibitory Concentration (MIC) values ranged from 0.004 mg/mL to 0.045 mg/mL against several Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity

Bacterial Strain MIC (mg/mL) MBC (mg/mL)
En. cloacae0.0040.008
S. aureus0.0150.030
E. coli0.0110.020
B. cereus0.0150.030

The most potent compound in the study was identified as compound 8 , which demonstrated remarkable activity against En. cloacae with an MIC of 0.004 mg/mL .

Antifungal Activity

In addition to antibacterial properties, the compound also displayed antifungal activity with MIC values ranging from 0.004 mg/mL to 0.06 mg/mL against various fungal strains, including T. viride and A. fumigatus. The structure–activity relationship indicated that modifications in the thiazolidinone structure could enhance antifungal potency .

Anticancer Activity

The potential anticancer properties of this compound have been explored in vitro against several cancer cell lines, including A549 (lung cancer), PC-3 (prostate cancer), and HepG2 (liver cancer). Proliferation assays indicated that the compound inhibited cell growth with IC50 values ranging from 7.0 to 20.3 µM.

Table 2: Anticancer Activity

Cancer Cell Line IC50 (µM)
A54915.0
PC-310.5
HepG212.0

These findings suggest that the compound may interfere with tumor cell proliferation and could be a candidate for further development in cancer therapy .

The mechanism by which this compound exerts its biological effects may involve multiple pathways:

  • Inhibition of Enzymatic Activity : The thiazolidinone moiety is known to inhibit certain enzymes critical for bacterial survival.
  • Cell Cycle Arrest : In cancer cells, the compound may induce cell cycle arrest, leading to apoptosis.
  • Membrane Disruption : The interaction with microbial membranes could lead to increased permeability and cell death.

Case Studies and Research Findings

Several studies have reported on the synthesis and biological evaluation of derivatives related to this compound:

  • A study indicated that derivatives containing thiazolidinone structures showed enhanced antimicrobial activity compared to their parent compounds .
  • Another investigation focused on the antimalarial properties of related thiazolidinones, demonstrating varying degrees of efficacy against chloroquine-resistant strains of Plasmodium falciparum .

Scientific Research Applications

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The following sections detail its potential applications:

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties against various bacterial strains and fungi. For instance, studies have shown that derivatives of thiazolidinone compounds often demonstrate moderate to strong antibacterial activity, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties

Preliminary studies suggest that this compound may have cytotoxic effects on cancer cell lines. The mechanism of action could involve the inhibition of specific enzymes or pathways critical for cancer cell growth and proliferation. In vitro assays have indicated that similar compounds can induce apoptosis in cancer cells, highlighting their potential as anticancer therapeutics .

Anti-inflammatory Effects

The compound may modulate inflammatory pathways, contributing to its therapeutic potential in treating inflammatory diseases. Research has shown that thiazolidinone derivatives can inhibit pro-inflammatory cytokines, suggesting a role in managing conditions like arthritis or other inflammatory disorders .

Case Studies

Several case studies have documented the synthesis and biological evaluation of related compounds:

  • Synthesis and Biological Evaluation : A study synthesized thiazolopyrimidine derivatives and evaluated their antimicrobial activity against various pathogens. Results indicated moderate activity compared to standard antibiotics .
  • Cytotoxicity Assays : Another research focused on the anticancer potential of thiazolidinone derivatives, revealing significant cytotoxic effects on multiple cancer cell lines through apoptosis induction mechanisms .
  • Inflammatory Response Modulation : Research demonstrated that certain thiazolidinone compounds could reduce inflammation markers in animal models, suggesting therapeutic applications in inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of pyridopyrimidinone-thiazolidinone hybrids. Structural analogs differ in substituents at positions 2 (amino groups) and 9 (methylation), as well as modifications to the thiazolidinone ring. Below is a detailed comparison:

Substituent Variations at Position 2

Position 2 modifications significantly influence electronic properties and receptor interactions:

Compound Name Position 2 Substituent Key Features
Target Compound 3-(4-morpholinyl)propylamino Enhanced solubility due to morpholine’s polarity; potential for H-bonding
3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(ethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one Ethylamino Reduced steric bulk; may lower metabolic stability compared to morpholinyl
3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one 4-ethylpiperazinyl Increased basicity; potential for improved membrane permeability

Impact: The morpholinylpropylamino group in the target compound likely offers a balance between solubility and target affinity compared to simpler alkyl or piperazinyl analogs.

Substitutions at Position 9

Methylation at position 9 alters steric and electronic profiles:

  • Target Compound: No methylation at position 7.
  • 3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one : The 9-methyl group may enhance metabolic stability by blocking oxidation sites. Steric hindrance could reduce binding to flat aromatic pockets in enzymes.

Thiazolidinone Ring Modifications

Variations in the thiazolidinone ring impact reactivity and bioactivity:

  • 3-{(Z)-[3-(2-Methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one : Replacement of allyl with 2-methoxyethyl reduces lipophilicity. The 1-phenylethylamino group introduces aromaticity, possibly enhancing π-π stacking in binding pockets.

Structural and Spectroscopic Comparisons

highlights NMR profiling to differentiate analogs. For example:

  • In the target compound and analogs, chemical shifts in regions A (positions 39–44) and B (positions 29–36) vary due to substituent-induced electronic effects .
  • The thioxo group in the thiazolidinone ring causes deshielding in adjacent protons, a feature absent in oxo-only analogs .

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